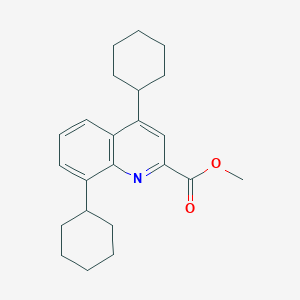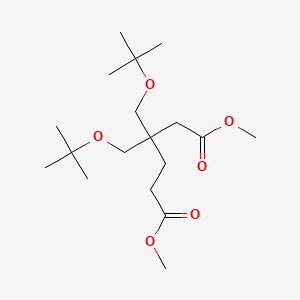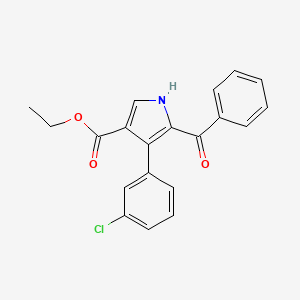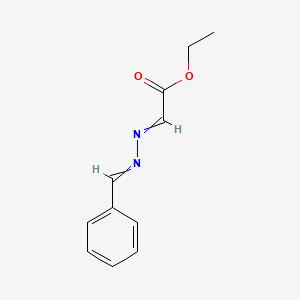![molecular formula C17H15N3O3 B14211047 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid CAS No. 827031-56-1](/img/structure/B14211047.png)
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-aminobenzoic acid with 4-methoxybenzylamine under acidic conditions to form an intermediate. This intermediate is then cyclized to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully chosen to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[(4-Hydroxyphenyl)methyl]amino}quinazoline-2-carboxylic acid.
Reduction: Formation of partially or fully reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methoxyphenyl)methyl]amino}quinazoline
- 2-{[(4-Methoxyphenyl)methyl]amino}quinazoline
- 4-{[(4-Chlorophenyl)methyl]amino}quinazoline
Uniqueness
4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid is unique due to the presence of both the methoxy group and the carboxylic acid group. This combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
827031-56-1 |
|---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C17H15N3O3/c1-23-12-8-6-11(7-9-12)10-18-15-13-4-2-3-5-14(13)19-16(20-15)17(21)22/h2-9H,10H2,1H3,(H,21,22)(H,18,19,20) |
InChI Key |
CYKOJDVBAMTODL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)

![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)





![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)

![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)
